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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of p300

histone acetyltransferase (HAT) inhibition by A-485, a potent and selective small molecule

inhibitor. The document outlines the mechanism of action, key molecular interactions, and

quantitative inhibition data, supported by detailed experimental protocols and visual diagrams

to facilitate a comprehensive understanding for researchers in epigenetics and drug discovery.

Introduction to p300 and A-485
The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are

crucial transcriptional co-activators.[1][2][3] They possess intrinsic histone acetyltransferase

(HAT) activity, which is essential for the regulation of gene expression through the acetylation

of histone and non-histone proteins.[4][5] Dysregulation of p300/CBP activity is implicated in

the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic

targets.[4][6]

A-485 is a potent, selective, and drug-like catalytic inhibitor of p300/CBP.[1][4] It has been

demonstrated to selectively inhibit the proliferation of specific tumor types, including

hematological malignancies and androgen receptor-positive prostate cancer.[1][2][4] This

document delves into the precise mechanism by which A-485 exerts its inhibitory effects on

p300.
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Mechanism of Action and Binding Mode
A-485 functions as an acetyl-CoA competitive inhibitor of the p300/CBP catalytic domain.[1][4]

Structural studies have revealed that A-485 binds to the catalytic active site of p300, directly

competing with the binding of the acetyl-CoA cofactor.[1][4][5]

A high-resolution (1.95Å) co-crystal structure of A-485 in complex with the p300 HAT domain

provides a detailed view of the inhibitor's binding orientation and key molecular interactions.[1]

[2][4] The binding of A-485 overlaps with the acetyl-CoA binding site.[7] Specifically, the methyl-

urea moiety of A-485 inserts into the L1 loop of the enzyme, forming two hydrogen bonds with

the side chain of Gln1455.[7] An additional hydrogen bond is formed with Pro1452.[8] The

fluorophenyl ring of A-485 is accommodated in a hydrophobic pocket, which involves a subtle

shift in helix 3 of the p300 HAT domain.[5]

The following diagram illustrates the competitive inhibition mechanism of A-485 on p300.

Mechanism of p300 Inhibition by A-485
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Caption: Competitive inhibition of p300 by A-485.

Quantitative Inhibition Data
The inhibitory potency of A-485 against p300 and CBP has been quantified through various

biochemical and cellular assays. The following table summarizes the key quantitative data.

Parameter Target Value Assay Type Reference

IC50 p300 HAT 0.06 µM (60 nM)
In vitro HAT

assay
[9]

IC50 p300-BHC 9.8 nM TR-FRET assay [9][10]

IC50 CBP-BHC 2.6 nM TR-FRET assay [9][10]

EC50
H3K27Ac

Inhibition
73 nM

High-content

microscopy in

PC-3 cells

[4]

EC50
H3K9Ac

Inhibition
> 10,000 nM

High-content

microscopy in

PC-3 cells

[4]

KD p300-HAT

20,000 ± 1000

nM (for inactive

analog A-486)

Not specified [4]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the inhibition of p300 by A-485.

X-ray Crystallography
To determine the co-crystal structure of A-485 with the p300 HAT domain, the following general

steps were employed:
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Protein Expression and Purification: A construct of the human p300 HAT domain (residues

1287-1666 with an internal loop deletion and point mutations for stability) was expressed in

E. coli and purified.[5]

Crystallization: The purified p300 HAT domain was co-crystallized with A-485.

Data Collection and Structure Determination: X-ray diffraction data were collected from the

crystals, and the structure was solved at a resolution of 1.95 Å.[1][2][4]

The following diagram outlines the general workflow for X-ray crystallography.

X-ray Crystallography Workflow for p300-A485 Complex
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Caption: Workflow for determining the co-crystal structure.

TR-FRET Activity Assay
The inhibitory activity of A-485 on the p300 bromodomain-HAT-C/H3 (BHC) domain was

assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Components: The assay mixture contained the purified p300-BHC enzyme, a

biotinylated histone H3 peptide substrate, acetyl-CoA, and the inhibitor (A-485).

Enzymatic Reaction: The HAT reaction was initiated and allowed to proceed.

Detection: The reaction was stopped, and a europium-labeled anti-acetylated lysine antibody

and streptavidin-allophycocyanin were added. The TR-FRET signal, which is proportional to

the extent of histone acetylation, was measured.

Data Analysis: IC50 values were calculated from the dose-response curves of A-485.

Thermal Shift Assay (TSA)
The direct binding of A-485 to the p300-BHC domain was confirmed using a thermal shift

assay.

Assay Setup: The p300-BHC protein was mixed with a fluorescent dye that binds to

hydrophobic regions of proteins.

Ligand Addition: A-485 or a control compound was added to the mixture.

Thermal Denaturation: The temperature was gradually increased, and the fluorescence was

monitored.

Data Analysis: The melting temperature (Tm) of the protein was determined. An increase in

Tm in the presence of A-485 indicates ligand binding and stabilization of the protein. A-485
was found to increase the thermostability of p300-BHC by 5.8 °C.[4]

Cellular Assays for Histone Acetylation
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The effect of A-485 on histone acetylation in a cellular context was evaluated using high-

content microscopy.

Cell Culture and Treatment: Prostate adenocarcinoma PC-3 cells were treated with varying

concentrations of A-485 for 3 hours.[4]

Immunofluorescence: The cells were fixed, permeabilized, and stained with antibodies

specific for acetylated histone marks (e.g., H3K27Ac, H3K9Ac).

Imaging and Analysis: The cells were imaged using a high-content microscope, and the

fluorescence intensity for each histone mark was quantified.

Results: A-485 treatment led to a dose-dependent decrease in H3K27Ac levels but not

H3K9Ac, demonstrating its selectivity for p300/CBP-mediated acetylation in cells.[4][7]

Selectivity of A-485
A-485 exhibits high selectivity for p300/CBP over other histone acetyltransferases. It did not

inhibit the activity of PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at a concentration of

10 µM.[9] Furthermore, it is selective over BET bromodomain proteins and a large panel of

over 150 non-epigenetic targets.[9] In cellular assays, A-485 selectively inhibits H3K27Ac and

H3K18Ac, which are known to be preferentially acetylated by p300/CBP.[7][9][11]

Conclusion
A-485 is a potent and selective inhibitor of the p300/CBP HAT domain that acts by competing

with acetyl-CoA. The high-resolution crystal structure of the p300-A-485 complex provides a

detailed understanding of the molecular interactions that drive its inhibitory activity. The

quantitative data from biochemical and cellular assays confirm its potency and selectivity. This

comprehensive understanding of the structural basis for A-485 inhibition of p300 is invaluable

for the further development of p300/CBP inhibitors as potential therapeutics for cancer and

other diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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